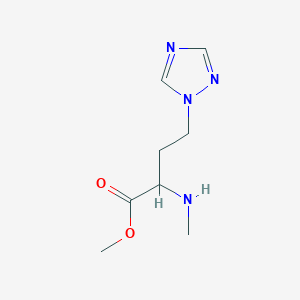

Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Description

Methyl 2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound featuring a butanoate ester backbone with a methylamino group at the C2 position and a 1H-1,2,4-triazole substituent at the C4 position.

Properties

Molecular Formula |

C8H14N4O2 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

methyl 2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoate |

InChI |

InChI=1S/C8H14N4O2/c1-9-7(8(13)14-2)3-4-12-6-10-5-11-12/h5-7,9H,3-4H2,1-2H3 |

InChI Key |

IQVNVNJACUKWEM-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CCN1C=NC=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Attachment of the Butanoate Chain: The butanoate chain is introduced via an esterification reaction, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.

Introduction of the Methylamino Group: The methylamino group is added through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylamino group (-N(CH₃)₂) acts as a nucleophile, reacting with electrophiles such as alkyl halides or activated carbonyls. For example:

-

Reaction with alkyl halides : The amine group can displace halides (e.g., bromine, chlorine) in SN2 mechanisms, forming quaternary ammonium salts or alkylated derivatives.

-

Reactivity with carbonyl compounds : The amine may participate in imine formation or acylation under appropriate conditions.

Amide Bond Formation

The ester group (-COOCH₃) undergoes hydrolysis or aminolysis to form amides. Key reactions include:

-

Hydrolysis to carboxylic acid : Under acidic or basic conditions, the ester converts to 2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid.

-

Aminolysis : Reaction with amines (e.g., methylamine) in the presence of coupling agents like EDC or DCC yields substituted amides.

Hydrolysis and Acid-Base Reactions

The ester and amine functionalities enable pH-dependent transformations:

-

Ester hydrolysis : Acidic (H⁺/H₂O) or basic (OH⁻/H₂O) conditions cleave the ester to produce carboxylic acid or carboxylate salts, respectively.

-

Protonation/deprotonation : The amine group can act as a base, accepting protons to form ammonium salts under acidic conditions.

Triazole Ring-Specific Reactions

The 1H-1,2,4-triazole moiety participates in:

Coupling Reactions

The compound’s ester and amine groups enable coupling with other molecules:

Scientific Research Applications

Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methylamino group may participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

The compound can be structurally and functionally compared to triazole-containing esters documented in the literature. Below is a detailed analysis:

Structural Analogs

Methyl 3-Amino-4-(1H-1,2,4-Triazol-1-yl)-2-Butenoate (CAS 338405-78-0)

- Molecular Formula : C₇H₁₀N₄O₂

- Molar Mass : 182.18 g/mol

- Key Features: Unsaturated butenoate ester backbone (C=C bond at C2–C3). Amino group at C3 and triazole at C3.

- Comparison: The double bond in the butenoate structure may reduce conformational flexibility compared to the saturated butanoate backbone of the target compound. The amino group at C3 vs.

Methyl 4-(3-Nitro-1H-1,2,4-Triazol-1-yl)Butanoate (CAS 163527-46-6)

- Molecular Formula : C₇H₁₀N₄O₄

- Molar Mass : 214.18 g/mol

- Key Features: Nitro group at the triazole’s C3 position. Saturated butanoate ester backbone.

- Comparison: The nitro group introduces strong electron-withdrawing effects, which could enhance stability but reduce nucleophilicity compared to the target compound’s methylamino group. Predicted physical properties include a higher density (1.47 g/cm³) and boiling point (414°C) due to increased polarity and molecular weight .

Triadimefon (CAS 43121-43-3)

- Molecular Formula : C₁₄H₁₆ClN₃O₂

- Molar Mass : 300.75 g/mol

- Key Features: Chlorophenoxy and ketone groups attached to a triazole-containing backbone.

- Comparison: The bulky chlorophenoxy group in Triadimefon enhances fungicidal activity but reduces solubility in polar solvents compared to the target compound’s simpler ester structure. Highlighted in regulatory lists for toxic chemicals, suggesting stringent handling requirements .

Physicochemical Properties

Pharmacological and Industrial Relevance

- Triazole Derivatives: Compounds like itraconazole () highlight the importance of triazole moieties in antifungal drugs. The target compound’s methylamino group may offer enhanced bioavailability compared to nitro or chlorophenyl substituents .

- The target compound’s safety profile would require evaluation for industrial or pharmaceutical use .

Biological Activity

Methyl 2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₆H₁₀N₄O

- Molecular Weight : 154.17 g/mol

- CAS Number : 1507285-17-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Inhibition of Enzymatic Activity : The compound has demonstrated the ability to inhibit specific enzymes involved in cellular processes, which can lead to altered cell signaling pathways.

- Antimicrobial Properties : Initial studies suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease contexts.

In Vitro Studies

Recent studies have highlighted the compound’s potential through various in vitro assays:

- Antibacterial Activity : In a study assessing the antibacterial properties of triazole derivatives, this compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 100 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- Cell Viability Assays : The compound was tested for cytotoxic effects on cancer cell lines. It exhibited a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy .

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to target proteins involved in cell proliferation and apoptosis pathways. This binding may disrupt normal cellular functions and promote cancer cell death .

Case Studies

A notable case study involved the application of this compound in a therapeutic context:

- Case Study on Cancer Treatment : A series of experiments were conducted using human cancer cell lines treated with varying concentrations of this compound. The results indicated that at concentrations above 50 µM, there was a marked increase in apoptosis markers compared to untreated controls. This suggests that the compound may enhance apoptosis through mitochondrial pathways .

Data Summary

| Study Type | Target Organism/Cell Line | Concentration (µg/mL or µM) | Key Findings |

|---|---|---|---|

| Antibacterial Assay | S. aureus | 100 | Significant inhibition observed |

| Cytotoxicity Assay | Cancer Cell Lines | 50 | Increased apoptosis markers |

| Molecular Docking | Various Proteins | N/A | Effective binding to target proteins |

Q & A

Q. What are the common synthetic routes for Methyl 2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Nucleophilic substitution : Reacting a halogenated precursor (e.g., 4-(chloromethyl)butanoate) with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF/DMSO) to introduce the triazole moiety .

- Condensation : Refluxing intermediates with acetic acid as a catalyst, similar to methods used for related triazole derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with aldehydes in ethanol) . Purification often employs recrystallization or chromatography.

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the methylamino and triazole substituents via chemical shifts (e.g., triazole protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identification of ester carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (C=N, ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

- HPLC : For assessing purity (>95% recommended for biological assays) .

Q. What are the key safety considerations when handling this compound?

Based on SDS data for similar triazole esters:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors .

- Store in a cool, dry place, away from oxidizing agents .

Advanced Research Questions

Q. How to design experiments to assess the compound’s biological activity against cancer cell lines?

- Cell Lines : Use MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and T47D (ductal carcinoma) for comparative studies .

- Assay Protocol :

Prepare serial dilutions (1 nM–100 µM) in DMSO.

Treat cells for 48–72 hours.

Measure viability via MTT assay .

- Controls : Include Etoposide as a reference drug and DMSO vehicle controls .

- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to aromatase (CYP19A1) or estrogen receptors, leveraging the triazole ring’s hydrogen-bonding capability .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and solvatochromic behavior .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported biological activities of similar triazole derivatives?

Contradictions may arise due to:

- Structural Variations : Substituent position (e.g., 1,2,4- vs. 1,2,3-triazole) alters hydrogen-bonding and steric effects .

- Assay Conditions : Differences in cell line sensitivity, incubation time, or solvent purity (e.g., DMSO concentration ≤0.1%) .

- Purity : Impurities from synthesis (e.g., unreacted intermediates) can skew results. Validate via HPLC and NMR .

Q. What strategies optimize the yield and purity during synthesis?

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions .

- Catalysis : Add glacial acetic acid to accelerate condensation reactions .

- Workup : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from byproducts .

- Scale-Up : Continuous flow reactors improve consistency in industrial settings .

Q. How does the triazole ring’s position affect the compound’s chemical reactivity?

- Hydrogen Bonding : The 1,2,4-triazole’s N-atoms act as hydrogen-bond acceptors, influencing solubility and target interactions .

- Electrophilic Substitution : The triazole ring directs electrophiles to specific positions (e.g., nitration at C-5) .

- Stability : 1,2,4-Triazoles are less prone to hydrolysis than 1,2,3-triazoles, enhancing shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.